Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine

anticancer EGFR inhibition PARP inhibition

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine (CAS 670268-34-5; molecular formula C₂₂H₁₆N₂O₃; molecular weight 356.38 g/mol) is a 1,4-disubstituted phthalazine derivative bearing a benzo[d][1,3]dioxol-5-yloxy moiety at position 1 and a p-tolyl group at position 4. The compound is supplied at research-grade purity (≥95%) for in vitro pharmacological evaluation.

Molecular Formula C22H16N2O3
Molecular Weight 356.381
CAS No. 670268-34-5
Cat. No. B2802432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine
CAS670268-34-5
Molecular FormulaC22H16N2O3
Molecular Weight356.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)21-17-4-2-3-5-18(17)22(24-23-21)27-16-10-11-19-20(12-16)26-13-25-19/h2-12H,13H2,1H3
InChIKeyLFLLLXHOEKBXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine (CAS 670268-34-5): Structural Uniqueness, Pharmacological Context, and the Quantitative Evidence Gap for Scientific Procurement


1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine (CAS 670268-34-5; molecular formula C₂₂H₁₆N₂O₃; molecular weight 356.38 g/mol) is a 1,4-disubstituted phthalazine derivative bearing a benzo[d][1,3]dioxol-5-yloxy moiety at position 1 and a p-tolyl group at position 4. The compound is supplied at research-grade purity (≥95%) for in vitro pharmacological evaluation . Phthalazines are a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating anticancer activity through EGFR inhibition, tubulin polymerization disruption, PARP inhibition, and apoptosis induction . However, in contrast to well-characterized phthalazine-based inhibitors such as the PARP inhibitor olaparib or the phosphodiesterase 4 inhibitor Roflumilast, quantitative biological data for this specific compound remain absent from the peer-reviewed primary literature and public bioactivity databases. This evidence guide therefore addresses a critical procurement question: on what scientific basis should one select this compound over its closest accessible analogs, given the current data limitations?

Why 4-p-Tolyl-1-(benzo[d][1,3]dioxol-5-yloxy)phthalazine Cannot Be Casually Replaced by Common Phthalazine Analogs Without Quantitative Selectivity & Potency Verification


Phthalazine-based inhibitors (PARP, EGFR, PDE4, VEGFR-2, tubulin) exhibit steep structure–activity relationships (SARs) . Even subtle changes at position 1 or 4 of the phthalazine core can invert target selectivity, alter potency by orders of magnitude, or change pharmacokinetic properties [1]. For instance, 1-aryloxy-4-arylphthalazines with simple benzyloxy or bromophenoxy substituents show antiproliferative IC₅₀ ranges spanning from low nanomolar to >100 µM . The benzodioxole ether group in this compound introduces distinct steric demands, hydrogen-bonding capacity, and metabolic liability (CYP450-mediated methylenedioxy ring opening) that are absent in simpler analogs. Consequently, substituting this compound with a generic phthalazine derivative without matched comparative data would invalidate any structure-based hypothesis and waste procurement resources on a functionally uncharacterized chemical entity.

Quantitative Evidence Inventory for 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine: Where Data Exist & Where They Do Not


Target Engagement & Primary Pharmacological Activity: No Published IC₅₀, Kd, or EC₅₀ Data in Peer-Reviewed Literature or Public Databases

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents returned zero quantitative target engagement data (IC₅₀, Kd, EC₅₀) for this compound against any defined molecular target. This contrasts with structurally related phthalazines such as 4-((5-methylpyrazole-3-yl)amino)-2-(p-tolyl)phthalazin-1-one (EGFR IC₅₀ = 0.065 µM ) and US8765972-derived PARP1 inhibitors (IC₅₀ = 27 nM in HeLa cells [1]). The benzodioxole-bearing phthalazine Helioxanthin 8-1 demonstrates anti-HBV/HIV activity (EC₅₀ 0.03/2.7 µM) , establishing a class precedent for benzodioxole-phthalazine hybrids, but no direct data exist for the target compound. The absence of public bioactivity data is a critical factor in procurement decisions.

anticancer EGFR inhibition PARP inhibition tubulin polymerization

Antiproliferative Activity in Cancer Cell Lines: No Published IC₅₀ Data; Class-Level Context From Related 4-p-Tolylphthalazine Derivatives

No published MTT or SRB cytotoxicity IC₅₀ values exist for this compound against any cancer cell line. In contrast, structurally analogous 4-p-tolylphthalazines with different 1-substituents have reported cytotoxicity. For example, a series of 1,4-disubstituted phthalazine derivatives showed IC₅₀ values against MCF-7 breast cancer cells in the low micromolar range [1]. A commercial listing for the closely related 1-(4-allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine cites apoptosis-induction IC₅₀ values between 0.5 and 5 µM . Another 1,4-disubstituted phthalazine series demonstrated excellent selectivity for MDA-MB-231 triple-negative breast cancer cells with IC₅₀ values in the nanomolar range [2]. These comparator data establish that 4-p-tolylphthalazine derivatives can achieve potent antiproliferative activity in specific contexts, but the contribution of the 1-(benzo[d][1,3]dioxol-5-yloxy) substituent remains unquantified.

anticancer MTT assay cytotoxicity MCF-7

Chemical Purity & Physical Characterization: Vendor-Specified Purity ≥95%; Analytical Data Available on Request

The compound is commercially available with a minimum purity specification of 95% as determined by HPLC, NMR, or GC analysis . The molecular formula (C₂₂H₁₆N₂O₃), molecular weight (356.38 g/mol), SMILES string (CC1=CC=C(C=C1)C1=C2C=CC=CC2=C(OC2=CC3=C(OCO3)C=C2)N=N1), and catalog number (CM788737) are documented to facilitate identity verification . In comparison, the closest commercially available analog, 1-chloro-4-(p-tolyl)phthalazine (CAS 76972-35-5), is sold as a synthetic intermediate at 95% purity but lacks the 1-benzodioxolyloxy moiety and has no associated biological data . Unlike 1-chloro-4-(p-tolyl)phthalazine, which contains a reactive chloro leaving group suitable for further derivatization, the target compound's ether linkage is chemically stable under standard storage conditions (recommended storage at 4°C) . Additional analytical data (NMR, HPLC traces, melting point) can be requested from the vendor to support quality assurance in procurement.

chemical purity quality control analytical characterization

Structural Novelty & Intellectual Property Landscape: A Distinctive Benzodioxole-Phthalazine Hybrid Not Covered by Dominant PARP/EGFR Patent Families

The combination of a benzodioxole ether at position 1 and a p-tolyl group at position 4 of the phthalazine core distinguishes this compound from major patented phthalazine chemotypes. Dominant patent families include phthalazinone-based PARP1/2 inhibitors (e.g., olaparib analogs; US6903098 [1]), phthalazine derivatives as PARP1/PARP2/tubulin dual inhibitors (AtlasMedx/UC Regents; WO2017223237 [2]), and phthalazine-based PDE4 inhibitors (US6060475 [3]). None of these patent families specifically claim 1-(benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine. In contrast, benzodioxole-phthalazine hybrids have appeared in the antiviral space (Helioxanthin 8-1, CAS 840529-13-7 ) and as SSRIs (deuterated benzodioxole-piperidine derivatives; US20060281797 [4]), underscoring that the benzodioxole moiety confers distinct pharmacological properties when paired with specific heterocyclic cores. For researchers building proprietary compound libraries or exploring structure–activity landscapes beyond well-mined PARP/EGFR chemical space, this compound offers a structurally novel entry point not encumbered by dominant composition-of-matter claims.

structural novelty intellectual property benzodioxole chemical library design

Recommended Procurement and Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine Based on Current Evidence


Exploratory Medicinal Chemistry: Phenotypic Screening and Structure–Activity Relationship Expansion

Given the absence of defined molecular target data , the most appropriate use is in exploratory medicinal chemistry for phenotypic screening campaigns (e.g., NCI-60 one-dose cytotoxicity screen [1]) and SAR expansion around the 1,4-disubstituted phthalazine scaffold. The benzodioxole moiety introduces unique hydrogen-bond acceptor capacity and metabolic vulnerability (CYP450-mediated methylenedioxy ring opening) that can be systematically compared to simpler 1-aryloxy-4-p-tolylphthalazine analogs .

Chemical Library Diversification in Anticancer Lead Discovery

The compound's structural novelty relative to dominant PARP/EGFR phthalazine patent families [2] makes it suitable for diversifying proprietary screening libraries in academic and industrial anticancer drug discovery programs. When benchmarked against well-characterized phthalazine anticancer agents (e.g., the phthalazinone PARP inhibitor olaparib with IC₅₀ in the nanomolar range [3]), this compound provides a structurally distinct chemotype for target-agnostic hit identification.

Synthetic Intermediate for Benzodioxole-Containing Phthalazine Derivatives

Unlike 1-chloro-4-(p-tolyl)phthalazine, which is primarily a synthetic intermediate for nucleophilic displacement , the target compound possesses a stable ether linkage suitable for further functionalization of the benzodioxole ring (e.g., nitration, halogenation, or demethylenation) while maintaining the phthalazine core scaffold. This enables the generation of focused analog libraries with systematic variation at the benzodioxole moiety without requiring de novo scaffold construction.

Pharmacological Tool Compound Requiring Prior In-House Target Profiling

Researchers requiring a phthalazine-based probe for specific target engagement studies (EGFR, PARP, tubulin, or kinases) should commission in-house biochemical profiling or request vendor QC/biological characterization data before procurement. The literature demonstrates that structurally related phthalazines can achieve nanomolar potency against PARP1 (IC₅₀ = 27 nM in HeLa cells [4]) and EGFR (IC₅₀ = 0.065 µM ), but direct extrapolation to this compound without confirmatory data would be scientifically unjustified.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.